Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate
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Overview
Description
“Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate” is a chemical compound with the CAS Number: 2309444-73-1 . It has a molecular weight of 199.25 . The IUPAC name for this compound is methyl 2- (5-oxa-8-azaspiro [3.5]nonan-6-yl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO3/c1-13-9 (12)5-8-6-11-7-10 (14-8)3-2-4-10/h8,11H,2-7H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms, bonds, and functional groups.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Synthesis and Applications in Organic Chemistry
Synthesis of Spirocyclic Oxetane-Fused Benzimidazole
Gurry, McArdle, and Aldabbagh (2015) described a new synthesis method for 2-oxa-7-azaspiro[3.5]nonane, a compound closely related to Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate. They demonstrated how spirocyclic oxetanes can be converted into cyclic compounds useful in organic synthesis (Gurry, McArdle, & Aldabbagh, 2015).Catalytic Hydrogenation in Organic Synthesis
Sukhorukov et al. (2008) explored the catalytic hydrogenation of certain malonates to produce derivatives of Methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates. This process highlights the compound's role in organic transformations (Sukhorukov et al., 2008).Hydrolysis and Acylation of Imino Group in E/Z-Isomers
Research by Belikov et al. (2013) discussed the acid-catalyzed hydrolysis of compounds similar to this compound, emphasizing its chemical reactivity and potential applications in synthesis (Belikov et al., 2013).Reductive Cleavage and Subsequent Transformations
Molchanov et al. (2016) investigated the reductive cleavage of similar compounds, providing insights into the chemical properties and reactions that this compound could undergo (Molchanov et al., 2016).Synthesis of New 3H-Pyrrole Derivatives
Belikov et al. (2016) also presented a study on the synthesis of new 3H-pyrrole derivatives from related compounds, showcasing the potential of this compound in heterocyclic chemistry (Belikov et al., 2016).
Biomedical and Pharmaceutical Applications
Antiviral Activity of Spirothiazolidinone Derivatives
Apaydın et al. (2020) synthesized and evaluated a series of spirothiazolidinone derivatives for antiviral activity. This study highlights the biomedical potential of structurally similar compounds to this compound (Apaydın et al., 2020).Development of Potent Antibacterial Drugs
Odagiri et al. (2013) designed and synthesized novel quinolines with potent antibacterial activity, including compounds structurally related to this compound. This underscores the relevance of such compounds in the development of new antibacterial agents (Odagiri et al., 2013).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
Properties
IUPAC Name |
methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-13-9(12)5-8-6-11-7-10(14-8)3-2-4-10/h8,11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFSQEXDTHQXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNCC2(O1)CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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